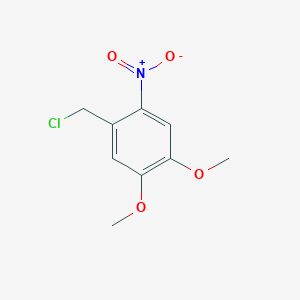

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Description

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene is a substituted aromatic compound featuring a chloromethyl group (-CH₂Cl) at position 1, two methoxy (-OCH₃) groups at positions 4 and 5, and a nitro (-NO₂) group at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in alkylation reactions and photopharmacological applications. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the nitro and methoxy substituents modulate the compound’s electron density and stability .

Propriétés

IUPAC Name |

1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNUGLFVZJARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541142 | |

| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-94-9 | |

| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chloromethylation of 4,5-Dimethoxy-2-nitrobenzene

The most direct approach is the chloromethylation of 4,5-dimethoxy-2-nitrobenzene using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid. This reaction introduces the -CH2Cl group at the benzyl position (1-position) next to the aromatic ring.

- Reaction conditions: Typically conducted under acidic conditions with controlled temperature to avoid over-chloromethylation or side reactions.

- Solvents: Often carried out in inert solvents such as dichloromethane or chloroform.

- Catalysts: Lewis acids like zinc chloride or hydrochloric acid act as catalysts to facilitate the electrophilic substitution.

Nitration of 1-(Chloromethyl)-4,5-dimethoxybenzene

Alternatively, nitration can be performed after chloromethylation:

- Reagents: Mixed acid nitration (HNO3/H2SO4) under cold conditions to selectively nitrate the 2-position relative to the chloromethyl group.

- Temperature control: Critical to avoid oxidation or degradation of the methoxy groups and chloromethyl substituent.

- Purification: The product is purified by recrystallization or chromatography to isolate the desired nitro derivative.

One-Pot or Sequential Methods

Some methods involve one-pot synthesis combining chloromethylation and nitration or starting from intermediates such as 4,5-dimethoxynitrobenzene, followed by chloromethylation.

- This approach reduces steps and improves overall yield.

- Requires careful control of reaction parameters to avoid side reactions.

Data Table Summarizing Preparation Parameters

| Preparation Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Chloromethylation | 4,5-Dimethoxy-2-nitrobenzene, chloromethyl methyl ether, HCl, ZnCl2 catalyst, inert solvent (DCM/chloroform) | Electrophilic substitution at benzyl position; temperature control critical to prevent overreaction |

| Nitration | HNO3/H2SO4 mixed acid, low temperature | Selective nitration at 2-position; sensitive to methoxy and chloromethyl groups |

| Catalytic reduction (related) | Pt/C catalyst, xylene solvent, H2 gas, pH 8–10 buffer, 80–110 °C, 5–50 atm pressure | Efficient reduction of nitro groups; catalyst recyclable; relevant for downstream transformations |

| Purification | Recrystallization, chromatography | Ensures high purity and colorless product; avoids degradation |

Research Findings and Optimization Notes

- Maintaining a pH of 8–10 during catalytic processes prevents catalyst poisoning and ensures high yield and purity.

- Use of sulfited or sulfided platinum-on-carbon catalysts improves selectivity and catalyst lifetime.

- The chloromethyl group is reactive and prone to hydrolysis; thus, reactions are often performed under anhydrous or controlled moisture conditions.

- Temperature control during nitration is essential to avoid demethylation of methoxy groups or decomposition of chloromethyl substituent.

- Purification by cold stirring and filtration after solvent removal yields a virtually colorless product, indicating high purity.

Analyse Des Réactions Chimiques

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as iron (Fe) and hydrochloric acid (HCl).

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-HIV agents. For instance, novel diarylaniline analogues derived from this compound exhibited significant antiviral potency against HIV-1, with effective concentrations (EC50) ranging from 0.53 to 16.0 nM .

Case Study: Anti-HIV Activity

A study synthesized several derivatives of this compound and evaluated their effectiveness against HIV-1. The results indicated that modifications to the R group on the molecule could enhance or diminish antiviral activity, highlighting the importance of structural optimization in drug design .

Organic Synthesis

This compound is utilized in organic synthesis as a precursor for various chemical transformations. Specifically, it can be reduced to form 4-chloro-2,5-dimethoxyaniline, which is valuable in dye and pigment production. The reduction process involves catalytic hydrogenation under controlled conditions to achieve high purity and yield .

Synthesis Process Overview

The reduction of this compound can be summarized as follows:

| Step | Description |

|---|---|

| 1 | Combine the nitro compound with an aromatic solvent and a platinum-on-carbon catalyst. |

| 2 | Inject hydrogen while maintaining temperature and pressure conditions (80° to 110°C). |

| 3 | Filter off the catalyst and isolate the product through crystallization from water. |

Material Science

In material science, derivatives of this compound are investigated for their potential in developing functional materials due to their electronic properties. The compound's structure allows for modifications that can tailor its properties for specific applications in organic electronics or photonic devices.

Research Findings

Research has shown that nitro-substituted compounds can exhibit interesting photophysical properties that are beneficial for applications in light-emitting devices or sensors . The ability to fine-tune these properties through chemical modification makes compounds like this compound valuable in this field.

Toxicological Studies

Due to its chemical nature, studies have also focused on the toxicological aspects of this compound and its derivatives. Understanding the metabolic pathways and potential toxicity is critical for assessing safety in pharmaceutical applications.

Toxicity Assessment

Research has indicated that exposure to nitrobenzene derivatives can lead to various toxic effects, necessitating careful evaluation during development . Such studies help inform regulatory guidelines and safety protocols for handling these compounds.

Mécanisme D'action

The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The chloromethyl group acts as an electrophile, reacting with nucleophiles to form substituted products. The nitro group, being an electron-withdrawing group, influences the reactivity and orientation of the aromatic ring, directing substitutions to specific positions .

Comparaison Avec Des Composés Similaires

1-Chloro-2,5-dimethoxy-4-nitrobenzene (Compound 6 in )

- Structural Differences : The nitro group is at position 4 instead of 2, and methoxy groups are at positions 2 and 3.

- This isomer is synthesized via electrochemical nitration methods, yielding derivatives with distinct regioselectivity .

Table 1: Substituent Positions and Key Properties

| Compound Name | Nitro Position | Methoxy Positions | Chlorine Position | Key Applications |

|---|---|---|---|---|

| 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | 2 | 4, 5 | 1 (chloromethyl) | Photopharmacology, alkylation |

| 1-Chloro-2,5-dimethoxy-4-nitrobenzene | 4 | 2, 5 | 1 (chlorine) | Electrochemical synthesis |

| 1-Chloro-2,4-dimethoxy-5-nitrobenzene | 5 | 2, 4 | 1 (chlorine) | Specialty organic synthesis |

Reactivity Comparisons with Halogenated Analogues

1-(1-Bromoethyl)-4,5-dimethoxy-2-nitrobenzene ()

- Structural Differences : Replaces the chloromethyl group with a bromoethyl (-CH₂CH₂Br) moiety.

- Reactivity : Bromine’s superior leaving group ability compared to chlorine facilitates higher yields (67%) in alkylation reactions with opioid derivatives like naloxone. The target compound’s chloromethyl group may exhibit slower reaction kinetics in similar conditions .

1-(Chloromethyl)-4-nitrobenzene ()

- Structural Differences : Lacks methoxy groups, simplifying the aromatic system.

- Applications : Used in phosphonate ester synthesis (60–96% yields) via nucleophilic substitution. The absence of electron-donating methoxy groups reduces steric hindrance but increases susceptibility to deactivation by the nitro group .

NMR Data ( vs. Target Compound)

While direct NMR data for the target compound is unavailable, 1-(chloromethyl)-3,5-dimethylbenzene () provides a reference:

- ¹H NMR : Chloromethyl protons resonate at 4.15 ppm (singlet).

- ¹³C NMR : Chloromethyl carbon at 46.97 ppm. The target compound’s methoxy and nitro groups would shift these signals due to electron-withdrawing/donating effects.

Activité Biologique

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, with the CAS number 15862-94-9, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, while also exploring its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a nitrobenzene ring that is further substituted with two methoxy groups. This unique structure may influence its reactivity and biological interactions.

Anticancer Activity

The anticancer potential of nitrobenzene derivatives has been a subject of investigation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.

Case Study:

A study on related compounds demonstrated that certain nitro-substituted benzene derivatives could inhibit the proliferation of human cancer cell lines, such as breast and prostate cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be explained through several proposed mechanisms:

- Reactive Oxygen Species Generation : The nitro group can undergo reduction in biological systems, leading to ROS production, which is known to damage cellular components and induce apoptosis.

- Enzyme Inhibition : The chloromethyl group may interact with enzymes involved in critical metabolic pathways, inhibiting their function and disrupting cell growth.

- DNA Interaction : Nitro compounds have been shown to intercalate DNA or form adducts, potentially leading to mutagenic effects.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the methoxy groups or the introduction of additional functional groups have been explored to improve antimicrobial potency and selectivity towards cancer cells.

Table 2: Summary of Research Findings

Q & A

Q. What are the standard synthetic routes for preparing 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-(4,5-dimethoxy-2-nitrophenyl)ethanol as the starting material. React the alcohol with a chlorinating agent (e.g., PCl₃, SOCl₂, or thionyl chloride) in dichloromethane (DCM) under anhydrous conditions. After 1–2 hours, quench the reaction with saturated NaHCO₃, extract the organic layer with DCM or ethyl acetate, and purify via silica gel chromatography. Yields typically range from 70–85% depending on the chlorinating agent and reaction optimization .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key peaks include the chloromethyl (-CH₂Cl) proton at δ ~4.5–5.0 ppm (¹H) and the corresponding carbon at δ ~40–45 ppm (¹³C). The nitro group deshields adjacent aromatic protons, shifting them to δ ~7.5–8.5 ppm .

- HPLC/HRMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₉ClNO₄: 230.0123), while HPLC ensures purity (>95%) .

Q. What purification techniques are effective for this compound after synthesis?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates impurities. Recrystallization from DCM or dichloromethane/hexane mixtures yields high-purity crystals. Melting points (if crystalline) and TLC monitoring (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) validate purity .

Advanced Questions

Q. How can researchers resolve contradictory NMR data (e.g., unexpected splitting or shifts) when synthesizing this compound?

- Methodological Answer : Contradictions may arise from rotational isomers (atropisomerism) due to restricted rotation around the chloromethyl-aromatic bond. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. Alternatively, computational modeling (DFT) predicts energy barriers for rotation. HPLC-MS can rule out impurities like unreacted alcohol or byproducts .

Q. What mechanistic considerations are critical for optimizing chlorination reactions?

- Methodological Answer : The reaction likely proceeds via an SN2 mechanism due to the primary alcohol substrate. Steric hindrance from the 4,5-dimethoxy groups may slow reactivity, necessitating longer reaction times or excess chlorinating agent. Compare SOCl₂ (mild, requires catalytic DMF) vs. PCl₃ (harsher, higher yields but lower selectivity). Kinetic studies via in situ IR or GC-MS can monitor intermediate formation .

Q. How does the electron-withdrawing nitro group influence the reactivity of the chloromethyl substituent in nucleophilic substitutions?

- Methodological Answer : The nitro group at the 2-position activates the chloromethyl group by increasing the electrophilicity of the adjacent carbon. This enhances reactivity in SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. Density Functional Theory (DFT) calculations show reduced electron density at the chloromethyl carbon, supporting faster substitution rates compared to non-nitro analogs .

Q. What computational methods predict the stability and degradation pathways of this compound under varying conditions?

- Methodological Answer : QSPR (Quantitative Structure-Property Relationship) models correlate molecular descriptors (e.g., Hammett σ⁺ for nitro groups) with stability. Accelerated degradation studies (e.g., thermal stress at 40–60°C) combined with LC-MS identify breakdown products (e.g., demethylation or nitro reduction). Molecular dynamics simulations predict hydrolysis rates in aqueous/organic solvent systems .

Stability and Application-Focused Questions

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloromethyl group. Protect from light to avoid nitro group photoreduction. Decomposition is monitored via periodic HPLC analysis; degradation products include 4,5-dimethoxy-2-nitrobenzyl alcohol (via hydrolysis) or nitrophenolic derivatives .

Q. How is this compound utilized as a synthetic intermediate in complex organic transformations?

- Methodological Answer : The chloromethyl group serves as a versatile handle for:

- Nucleophilic displacement : React with amines (e.g., Gabriel synthesis) or thiols to generate functionalized aromatics.

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts.

- Protecting group strategies : Nitro groups facilitate directed ortho-metalation for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.